![molecular formula C18H18BrFN6O B10997783 N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10997783.png)
N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, fluorine, and nitrogen atoms, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: This is achieved through nucleophilic substitution reactions.
Attachment of the bromo-fluorophenyl group: This step usually involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaBr, NaCl) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
- N-(4-bromo-2-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its specific combination of bromine and fluorine atoms, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C19H22BrFN6 and a molecular weight of approximately 481.4 g/mol. Its structure features a piperidine core substituted with a triazole and a bromofluorophenyl group, which are significant for its biological interactions.
Research indicates that compounds containing triazole moieties have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of this compound can be attributed to its ability to interact with various cellular targets.
Polo-like Kinase 1 (Plk1) Inhibition
One notable target for compounds similar to this one is Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors of Plk1 have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells while sparing normal cells. Studies suggest that triazole derivatives can effectively inhibit Plk1's activity through competitive binding to its polo-box domain (PBD) .
Biological Assays and Efficacy
Various studies have evaluated the biological efficacy of triazole derivatives similar to this compound:
Compound | Target | IC50 Value (μM) | Effect |
---|---|---|---|
Compound A | Plk1 | 2.92 | Anticancer |
Compound B | Plk1 | 4.38 | Anticancer |
N-(4-bromo-2-fluorophenyl)-... | Plk1 | TBD | TBD |
These values indicate the concentration required to inhibit 50% of the target activity, with lower values suggesting higher potency.
Case Studies
Recent studies have demonstrated the effectiveness of triazole derivatives in various cancer models:
- In Vitro Studies : A study examining the anticancer properties of triazole compounds showed that several derivatives exhibited significant cytotoxicity against human colon cancer cell lines (HCT116), with some compounds achieving IC50 values below 5 μM .
- In Vivo Efficacy : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to controls. These findings support the potential for these compounds as therapeutic agents in oncology.
Properties
Molecular Formula |
C18H18BrFN6O |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H18BrFN6O/c1-11-22-23-16-6-7-17(24-26(11)16)25-8-2-3-12(10-25)18(27)21-15-5-4-13(19)9-14(15)20/h4-7,9,12H,2-3,8,10H2,1H3,(H,21,27) |
InChI Key |
VGDGXMRYIZJFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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